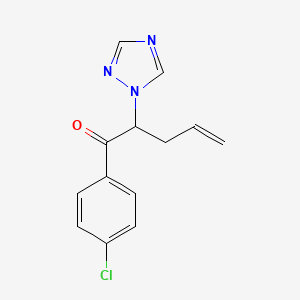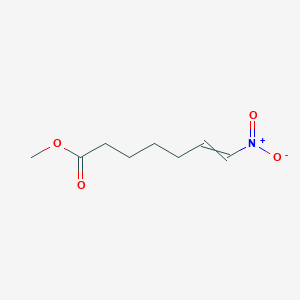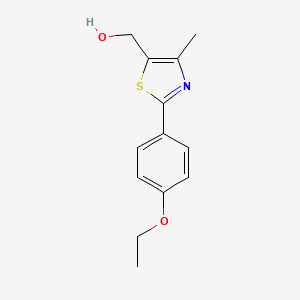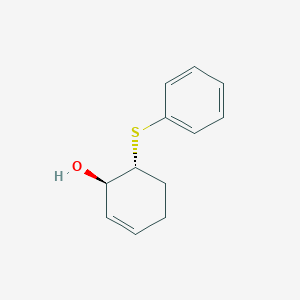
(1R,6R)-6-(Phenylsulfanyl)cyclohex-2-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,6R)-6-(Phenylsulfanyl)cyclohex-2-en-1-ol is an organic compound that features a cyclohexene ring substituted with a phenylsulfanyl group and a hydroxyl group The compound’s stereochemistry is specified by the (1R,6R) configuration, indicating the spatial arrangement of the substituents on the cyclohexene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,6R)-6-(Phenylsulfanyl)cyclohex-2-en-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexene, which is readily available.
Introduction of the Phenylsulfanyl Group: This can be achieved through a nucleophilic substitution reaction where a phenylsulfanyl group is introduced to the cyclohexene ring.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include:
Catalysts: Using specific catalysts to enhance reaction rates.
Temperature and Pressure: Controlling temperature and pressure to favor the desired reaction pathway.
Purification: Employing techniques such as distillation or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,6R)-6-(Phenylsulfanyl)cyclohex-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to alter the phenylsulfanyl group.
Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of cyclohex-2-en-1-one derivatives.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of various substituted cyclohexene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which (1R,6R)-6-(Phenylsulfanyl)cyclohex-2-en-1-ol exerts its effects involves interactions with specific molecular targets. These might include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling pathways.
Pathways: Alteration of biochemical pathways to produce desired effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,6R)-6-(Phenylsulfanyl)cyclohex-2-en-1-one: Similar structure but with a ketone group instead of a hydroxyl group.
(1R,6R)-6-(Phenylsulfanyl)cyclohexane-1-ol: Similar structure but with a saturated cyclohexane ring.
(1R,6R)-6-(Phenylsulfanyl)cyclohex-2-en-1-amine: Similar structure but with an amine group instead of a hydroxyl group.
Uniqueness
(1R,6R)-6-(Phenylsulfanyl)cyclohex-2-en-1-ol is unique due to its specific stereochemistry and the presence of both a phenylsulfanyl group and a hydroxyl group
Eigenschaften
CAS-Nummer |
60789-34-6 |
|---|---|
Molekularformel |
C12H14OS |
Molekulargewicht |
206.31 g/mol |
IUPAC-Name |
(1R,6R)-6-phenylsulfanylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C12H14OS/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-4,6-8,11-13H,5,9H2/t11-,12-/m1/s1 |
InChI-Schlüssel |
OFKZGGKKMKBIEM-VXGBXAGGSA-N |
Isomerische SMILES |
C1C[C@H]([C@@H](C=C1)O)SC2=CC=CC=C2 |
Kanonische SMILES |
C1CC(C(C=C1)O)SC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


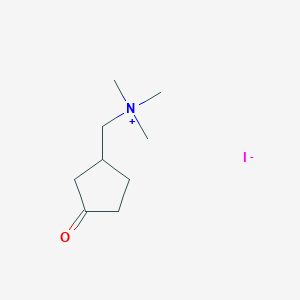
![7-Methyl-2,4-diphenyl-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine](/img/structure/B14593486.png)
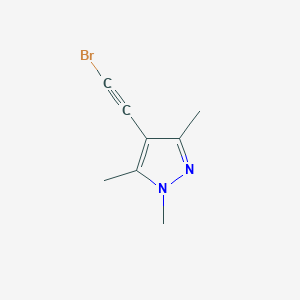
![1-{7-[8-Methyl-5-(3-methylbutyl)nonyl]-9H-fluoren-2-YL}pentan-1-one](/img/structure/B14593509.png)
![Benzyl(ethenyl)methyl[(4-methylpent-4-en-2-yn-1-yl)oxy]silane](/img/structure/B14593515.png)

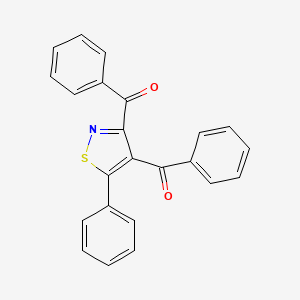

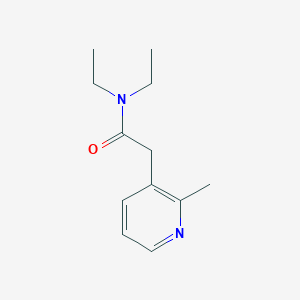
![3,3'-[(3-Methylpentane-1,5-diyl)bis(oxy)]dipropanoic acid](/img/structure/B14593546.png)
